molecular formula C4H12BrN B1355228 Tetramethyl-d12-ammonium bromide CAS No. 284474-82-4

Tetramethyl-d12-ammonium bromide

Cat. No.: B1355228
CAS No.: 284474-82-4
M. Wt: 166.12 g/mol
InChI Key: DDFYFBUWEBINLX-KXWZVCIVSA-M
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Description

Tetramethyl-d12-ammonium bromide is a quaternary ammonium salt with the chemical formula (CD3)4N+Br-. It is a deuterated form of tetramethylammonium bromide, where the hydrogen atoms are replaced with deuterium. This compound is widely used in various fields, including medical, environmental, and industrial research .

Biochemical Analysis

Biochemical Properties

Tetramethyl-d12-ammonium bromide plays a significant role in biochemical reactions, particularly as a phase transfer catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating the transfer of reactants between different phases. This compound is known to interact with enzymes involved in the synthesis of polyamides and the addition of thiols to conjugated alkenes . The nature of these interactions often involves the stabilization of transition states and the enhancement of reaction rates.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to act as a phase transfer catalyst allows it to facilitate the transport of molecules across cell membranes, thereby impacting intracellular processes . Additionally, its interactions with cellular proteins can lead to changes in gene expression and metabolic activity.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s quaternary ammonium structure allows it to interact with negatively charged sites on enzymes and proteins, leading to either inhibition or activation of enzymatic activity . These interactions can result in alterations in cellular signaling pathways and gene expression profiles, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, with a melting point of over 300°C . It can degrade under certain conditions, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, with potential implications for in vitro and in vivo research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can facilitate biochemical reactions without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s role as a phase transfer catalyst allows it to facilitate the movement of reactants between different phases, thereby impacting metabolic reactions . Its interactions with enzymes involved in the synthesis of polyamides and the addition of thiols to conjugated alkenes are particularly noteworthy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its interactions with transporters and binding proteins. The compound’s quaternary ammonium structure allows it to bind to specific transporters, enabling its movement across cell membranes . This transport mechanism is crucial for its accumulation and localization within specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound’s interactions with targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is essential for its role in facilitating biochemical reactions and influencing cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tetramethyl-d12-ammonium bromide typically involves the reaction of deuterated methyl iodide (CD3I) with trimethylamine (N(CH3)3) in an ethanol solvent. The reaction proceeds as follows:

N(CH3)3+4CD3I(CD3)4N+I+3CH3IN(CH3)3 + 4CD3I \rightarrow (CD3)4N+I- + 3CH3I N(CH3)3+4CD3I→(CD3)4N+I−+3CH3I

The resulting iodide salt is then converted to the bromide salt by reacting with silver bromide (AgBr) to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The crude product is typically purified through recrystallization or other refining methods .

Chemical Reactions Analysis

Types of Reactions: Tetramethyl-d12-ammonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Tetramethyl-d12-ammonium bromide is unique due to its deuterium content, which provides enhanced stability and allows for detailed tracking in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research .

Properties

IUPAC Name

tetrakis(trideuteriomethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N.BrH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFYFBUWEBINLX-KXWZVCIVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584455
Record name N,N,N-Tris[(~2~H_3_)methyl](~2~H_3_)methanaminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284474-82-4
Record name N,N,N-Tris[(~2~H_3_)methyl](~2~H_3_)methanaminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 284474-82-4
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